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Compound of Interest

Compound Name: (3,5-Diethoxyphenyl)methanol

Cat. No.: B176365 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for (3,5-
Diethoxyphenyl)methanol, a key intermediate in various synthetic applications. Designed for

researchers, scientists, and professionals in drug development, this document offers a

comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. The focus is on the interpretation of the spectra, grounded in

fundamental principles and supported by data from analogous compounds, to provide a robust

framework for the structural elucidation of this molecule.

Molecular Structure and Overview
(3,5-Diethoxyphenyl)methanol is an aromatic alcohol characterized by a benzene ring

substituted with two ethoxy groups at the meta positions and a hydroxymethyl group. This

substitution pattern dictates the electronic environment of each atom, giving rise to a unique

spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity and

purity of the compound in research and manufacturing settings.

Figure 1. Chemical structure of (3,5-Diethoxyphenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For (3,5-Diethoxyphenyl)methanol, both ¹H and ¹³C NMR provide critical

information about the electronic environment of the protons and carbons, respectively.
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¹H NMR Spectroscopy
The proton NMR spectrum of (3,5-Diethoxyphenyl)methanol is predicted to show distinct

signals for the aromatic protons, the benzylic methylene protons, the ethoxy groups, and the

hydroxyl proton. The predicted chemical shifts (δ) are reported in parts per million (ppm)

relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for (3,5-Diethoxyphenyl)methanol

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~6.45 d 2H H-2, H-6 (Aromatic)

~6.35 t 1H H-4 (Aromatic)

~4.60 s 2H -CH₂OH (Benzylic)

~4.00 q 4H -OCH₂CH₃ (Ethoxy)

~2.10 s (broad) 1H -OH (Hydroxyl)

~1.40 t 6H -OCH₂CH₃ (Ethoxy)

Interpretation:

Aromatic Protons (H-2, H-6, and H-4): The protons on the aromatic ring are expected to

appear in the upfield region of the aromatic range (typically 6.5-8.0 ppm) due to the electron-

donating effect of the two ethoxy groups.[1][2] The two equivalent protons at positions 2 and

6 (H-2, H-6) are predicted to appear as a doublet, coupled to the proton at position 4. The H-

4 proton is expected to be a triplet, coupled to the two equivalent H-2 and H-6 protons.

Benzylic Protons (-CH₂OH): The two protons of the methylene group attached to the

aromatic ring are chemically equivalent and are expected to appear as a singlet around 4.60

ppm.[3]

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its

chemical shift can vary depending on concentration and solvent.
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Ethoxy Protons (-OCH₂CH₃): The two ethoxy groups are equivalent due to the symmetry of

the molecule. The four methylene protons are expected to appear as a quartet due to

coupling with the adjacent methyl protons. The six methyl protons will appear as a triplet,

coupled to the methylene protons.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Table 2: Predicted ¹³C NMR Data for (3,5-Diethoxyphenyl)methanol

Chemical Shift (ppm) Assignment

~160 C-3, C-5 (Aromatic)

~144 C-1 (Aromatic)

~105 C-2, C-6 (Aromatic)

~100 C-4 (Aromatic)

~65 -CH₂OH (Benzylic)

~63 -OCH₂CH₃ (Ethoxy)

~15 -OCH₂CH₃ (Ethoxy)

Interpretation:

Aromatic Carbons: The carbons attached to the electron-donating ethoxy groups (C-3 and C-

5) are expected to be the most downfield of the aromatic signals.[1][4] The carbon bearing

the hydroxymethyl group (C-1) will also be significantly downfield. The other aromatic

carbons (C-2, C-6, and C-4) will appear at higher field strengths.

Benzylic and Ethoxy Carbons: The benzylic carbon (-CH₂OH) and the methylene carbons of

the ethoxy groups (-OCH₂CH₃) are expected in the 60-70 ppm range. The methyl carbons of

the ethoxy groups will be the most upfield signal.[5]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of (3,5-Diethoxyphenyl)methanol is expected to show characteristic absorption

bands for the hydroxyl, ether, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for (3,5-Diethoxyphenyl)methanol

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

3550-3200 Strong, Broad O-H Stretch

3100-3000 Medium C-H (Aromatic) Stretch

2980-2850 Medium C-H (Aliphatic) Stretch

1600-1585 Medium C=C (Aromatic) Stretch

1500-1400 Medium C=C (Aromatic) Stretch

1250-1000 Strong C-O Stretch

Interpretation:

O-H Stretch: A strong, broad absorption band in the region of 3550-3200 cm⁻¹ is the most

characteristic feature of an alcohol, arising from the O-H stretching vibration.[6][7][8] The

broadening is due to hydrogen bonding.[8]

C-H Stretches: Aromatic C-H stretching vibrations typically appear at wavenumbers just

above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and methylene groups are

found just below 3000 cm⁻¹.[3][9]

C=C Aromatic Stretches: The presence of the aromatic ring will give rise to characteristic

C=C stretching vibrations in the 1600-1400 cm⁻¹ region.[3]

C-O Stretches: Strong absorptions in the 1250-1000 cm⁻¹ region are expected for the C-O

stretching vibrations of the alcohol and the two aryl ether linkages.[6][7]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. For (3,5-Diethoxyphenyl)methanol,
electron ionization (EI) is a common technique.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of (3,5-
Diethoxyphenyl)methanol

m/z Proposed Fragment Ion

196 [M]⁺˙ (Molecular Ion)

179 [M - OH]⁺

167 [M - C₂H₅]⁺

139 [M - C₂H₅O - CO]⁺

121 Tropylium-like ion

91 Tropylium ion

77 Phenyl cation

Interpretation of Fragmentation Pathways:

The molecular ion peak ([M]⁺˙) is expected at m/z 196. The fragmentation of benzyl alcohol

derivatives is well-documented and typically involves the loss of substituents from the benzylic

position and rearrangements.[10][11][12]

(3,5-Diethoxyphenyl)methanol
[C11H16O3]⁺˙

m/z = 196

[M - OH]⁺
m/z = 179- OH

[M - C2H5]⁺
m/z = 167

- C2H5
[M - C2H5O - CO]⁺

m/z = 139
- CO Tropylium-like ion

m/z = 121
- H2O
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Figure 2. Proposed mass spectrometry fragmentation pathway.

A primary fragmentation pathway involves the loss of a hydroxyl radical to form a stable

benzylic cation at m/z 179. Another likely fragmentation is the loss of an ethyl radical from one

of the ethoxy groups, resulting in an ion at m/z 167. Subsequent loss of carbon monoxide (CO)

from this fragment could lead to the ion at m/z 139.[11] Rearrangements can lead to the

formation of stable tropylium-like ions.

Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental protocols are essential.

Synthesis of (3,5-Diethoxyphenyl)methanol
A common synthetic route to (3,5-Diethoxyphenyl)methanol is the reduction of 3,5-

diethoxybenzaldehyde.

3,5-Diethoxybenzaldehyde

(3,5-Diethoxyphenyl)methanol

Reduction

NaBH4, Methanol

Click to download full resolution via product page

Figure 3. Synthetic workflow for (3,5-Diethoxyphenyl)methanol.

Step-by-Step Protocol:

Dissolution: Dissolve 3,5-diethoxybenzaldehyde in methanol in a round-bottom flask

equipped with a magnetic stirrer.

Cooling: Cool the solution to 0 °C in an ice bath.

Reduction: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, slowly add water to quench the excess NaBH₄.

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate,

and filter.

Purification: Remove the solvent under reduced pressure and purify the crude product by

column chromatography on silica gel.

Spectroscopic Analysis
NMR Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of TMS

as an internal standard.[13]

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) and reference the spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy:

Sample Preparation: Place a small drop of the neat liquid sample between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR)

spectrometer over a range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and compare them to known

functional group frequencies.

Mass Spectrometry (GC-MS):
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Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent

(e.g., dichloromethane or methanol).

GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable

capillary column to separate the compound from any impurities.

MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically with

an electron ionization (EI) source.

Data Acquisition: Acquire the mass spectrum, scanning a suitable m/z range (e.g., 50-300

amu).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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